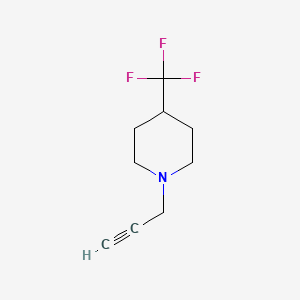

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine

Vue d'ensemble

Description

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is an organic compound that belongs to the class of piperidines Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine can be achieved through several synthetic routes. One common method involves the alkylation of 4-(trifluoromethyl)piperidine with propargyl bromide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, allowing it to react with the propargyl bromide to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or chromatography may be employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Types of Reactions

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

Substitution: The trifluoromethyl group and the propynyl group can participate in substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles such as amines, alcohols, and halides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Pharmacological Applications

The compound has been investigated for its potential as a monoamine oxidase (MAO) inhibitor. Recent studies have shown that derivatives of piperidine can selectively inhibit MAO-A and MAO-B isoforms, which are implicated in various neurological disorders. For example:

- Selective Inhibition : Research indicates that certain geometric isomers of piperidine derivatives exhibit selective inhibition of MAO-A or MAO-B. This selectivity is crucial for developing treatments for conditions such as Parkinson's disease and depression, where modulation of monoamine levels is beneficial .

Case Studies

- Neuroprotective Effects : A study demonstrated that 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine derivatives could protect neuronal cells from oxidative stress by inhibiting MAO-B activity. This protection was quantified through cell viability assays and measurement of reactive oxygen species (ROS) levels .

- Anticancer Activity : Another investigation focused on the compound's role in cancer therapy. The trifluoromethyl group was found to enhance the compound's ability to induce apoptosis in cancer cells, potentially through the modulation of signaling pathways associated with cell survival .

Data Tables

| Application Area | Compound Activity | Study Reference |

|---|---|---|

| MAO Inhibition | Selective inhibition of MAO-A/B | |

| Neuroprotection | Reduction in ROS levels | |

| Anticancer Properties | Induction of apoptosis |

Biochemical Mechanisms

The biochemical mechanisms underlying the activity of this compound are primarily linked to its interaction with enzyme targets:

- Monoamine Oxidase Inhibition : By selectively inhibiting MAO-A or MAO-B, this compound can modulate neurotransmitter levels, which is pivotal in treating mood disorders and neurodegenerative diseases.

- Apoptosis Induction : The presence of the trifluoromethyl group may enhance interactions with cellular targets involved in apoptosis, leading to programmed cell death in cancerous cells.

Mécanisme D'action

The mechanism of action of 1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(1,3-Diphenylprop-2-yn-1-yl)piperidine: Another piperidine derivative with a propynyl group, but with different substituents on the piperidine ring.

2-Propynyl 3-(trifluoromethyl)phenylcarbamate: A compound with a similar propynyl and trifluoromethyl group but different core structure.

Uniqueness

1-(Prop-2-yn-1-yl)-4-(trifluoromethyl)piperidine is unique due to the combination of the trifluoromethyl group and the propynyl group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Propriétés

IUPAC Name |

1-prop-2-ynyl-4-(trifluoromethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N/c1-2-5-13-6-3-8(4-7-13)9(10,11)12/h1,8H,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONRYAOYLQQJFFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.